molecular formula C8H7F2NO B2787982 2-(3,4-Difluorophenyl)acetamide CAS No. 861393-53-5

2-(3,4-Difluorophenyl)acetamide

Cat. No.: B2787982
CAS No.: 861393-53-5
M. Wt: 171.147
InChI Key: IKLKILBJNQZYHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Difluorophenyl)acetamide is a fluorinated arylacetamide derivative characterized by a phenyl ring substituted with two fluorine atoms at the 3- and 4-positions, linked to an acetamide group. Additionally, the presence of fluorine atoms enhances metabolic stability and lipophilicity, making it a valuable scaffold in medicinal chemistry and materials science. Its coordination properties as a ligand further broaden its applications in catalysis and crystal engineering .

Properties

IUPAC Name

2-(3,4-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLKILBJNQZYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Difluorophenyl)acetamide typically involves the reaction of 3,4-difluoroaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

3,4-Difluoroaniline+Acetic AnhydrideThis compound+Acetic Acid\text{3,4-Difluoroaniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 3,4-Difluoroaniline+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents under acidic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 3,4-difluoroaniline.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential
The compound is being investigated for its role as a potential drug candidate. Its structure suggests that it may interact with specific proteins or enzymes involved in disease processes. Preliminary studies indicate that 2-(3,4-difluorophenyl)acetamide may exhibit interactions with enzymes relevant to metabolic pathways, which could be crucial for developing treatments for various conditions, including diabetes and cancer.

Mechanisms of Action
Research into the mechanisms of action of this compound is ongoing. Techniques such as molecular docking and in vitro assays are employed to elucidate how this compound binds to biological targets. Early findings suggest it may inhibit key enzymes like aldose reductase, which is implicated in diabetic complications by facilitating the conversion of glucose to sorbitol .

Case Studies and Clinical Relevance

Several case studies have highlighted the applications of this compound in clinical settings:

  • Diabetes Management : In a study focusing on aldose reductase inhibitors for diabetes treatment, compounds similar to this compound demonstrated significant efficacy in reducing sorbitol accumulation in cells. This effect is crucial for preventing diabetic complications such as neuropathy and retinopathy .
  • Cancer Research : The compound's potential as an inhibitor of metabolic enzymes relevant to cancer progression has been explored. Research indicates that it could play a role in targeting specific pathways involved in tumor growth and metastasis .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetic properties of this compound have shown promising results regarding its absorption and metabolism in vivo. These findings are essential for determining appropriate dosing regimens for future clinical trials .

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)acetamide is not fully elucidated. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in biological pathways. The difluorophenyl group may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Key derivatives of 2-(3,4-difluorophenyl)acetamide differ in substituents on the aryl or acetamide groups, influencing molecular conformation, crystal packing, and bioactivity.

Compound Name Substituents on Aryl/Acetamide Group Dihedral Angle (°) Crystal System/Packing Features Melting Point (K) Key References
2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide 4-Cl on phenyl, 3,4-F on aniline 65.2 (between rings) Monoclinic; N–H⋯O chains along [100] 394–396
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide 4-Br on phenyl, 3,4-F on aniline 66.4 (between rings) Monoclinic; N–H⋯O and C–H⋯F interactions 423–425
N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide 3,4-OCH₃ on phenyl N/A Monoclinic (P2₁/c); a=8.644 Å, β=111.0° N/A
N-(3,4-Difluorophenyl)-2,2-diphenylacetamide Diphenyl on acetamide 83.5, 38.9 (twist angles) Orthorhombic; weak π-π stacking N/A
  • Dihedral Angles : The chloro- and bromo-substituted analogs exhibit similar dihedral angles (~65–66°) between the aryl rings, suggesting comparable conformational rigidity. In contrast, the diphenylacetamide derivative shows greater torsional flexibility (twist angles of 83.5° and 38.9°), which may reduce intermolecular interactions .
  • Crystal Packing : Hydrogen bonding (N–H⋯O) dominates in halogen-substituted derivatives, forming infinite chains, while weaker interactions (C–H⋯F) contribute to stability in brominated analogs .
  • Melting Points : The bromo analog has a higher melting point (423–425 K) than the chloro derivative (394–396 K), likely due to stronger van der Waals forces from the heavier halogen .

Pharmacological Activity

  • Anti-Mycobacterial Activity: The derivative 2-(4-(3-Cyano-1,8-naphthyridin-2-yl)piperazin-1-yl)-N-(3,4-difluorophenyl)acetamide (ANA 9) demonstrated significant anti-mycobacterial activity (64% yield, m.p. 209–210°C), attributed to the 3,4-difluorophenyl group enhancing target binding and membrane penetration .
  • Receptor Targeting: Derivatives like N-(3,4-Difluorophenyl)-2-(4-[3-(trifluoromethyl)phenyl]piperazino)acetamide (CAS 303091-73-8) incorporate piperazine and trifluoromethyl groups, improving affinity for neurological or antimicrobial targets .

Key Research Findings

  • Bioactivity : Fluorine substitution at 3,4-positions enhances metabolic stability and target engagement, as seen in anti-mycobacterial derivatives .
  • Structural Flexibility : Derivatives with bulkier substituents (e.g., diphenyl or piperazine groups) exhibit conformational diversity, impacting ligand-receptor interactions .
  • Material Science Applications : The robust hydrogen-bonding networks in halogenated analogs make them candidates for designing coordination polymers .

Biological Activity

2-(3,4-Difluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a difluorinated phenyl group attached to an acetamide moiety. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, making them suitable candidates for drug development.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis through the activation of caspases, which are crucial for programmed cell death. In vitro assays demonstrated that these compounds can effectively inhibit the growth of various cancer cell lines, including prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
4bMCF75.2Caspase activation
4cSKNMC4.8Caspase activation
6lA5490.46Mitochondrial pathway

The mechanism by which this compound induces apoptosis involves several pathways:

  • Caspase Pathway Activation : Compounds related to this structure have been shown to activate caspases 3 and 9, leading to apoptosis in cancer cells .
  • Cell Cycle Arrest : Evidence suggests that these compounds can also induce cell cycle arrest, preventing cancer cells from proliferating .

Pharmacological Studies

In a recent study focusing on structure-activity relationships (SAR), various analogs of aryl acetamides were synthesized to evaluate their biological activity against malaria parasites. The findings indicated that modifications in the aryl group significantly influenced the potency and selectivity of these compounds against their targets .

Table 2: Structure-Activity Relationship Findings

SubstituentActivity LevelSelectivity
3,4-DifluoroHighHigh
2,6-DichloroModerateModerate

Case Studies

  • Study on Apoptosis Induction : A study demonstrated that certain acetamide derivatives could enhance caspase activity significantly in MCF7 cells compared to controls. This highlights the potential of these compounds in developing novel anticancer therapies .
  • In Vivo Efficacy : In animal models, some derivatives showed promising results in reducing tumor size and improving survival rates, suggesting that further development could lead to effective cancer treatments .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes acid- or base-catalyzed hydrolysis to yield 3,4-difluoroaniline and acetic acid derivatives.

Acidic Hydrolysis :

N-(3,4-Difluorophenyl)acetamide+H2OHCl3,4-Difluoroaniline+CH3COOH\text{N-(3,4-Difluorophenyl)acetamide} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{3,4-Difluoroaniline} + \text{CH}_3\text{COOH}

  • Conditions : Reflux with concentrated HCl (6M) .

  • Applications : Regeneration of the aniline precursor for further functionalization.

Basic Hydrolysis :

N-(3,4-Difluorophenyl)acetamide+NaOH3,4-Difluoroaniline+CH3COONa\text{N-(3,4-Difluorophenyl)acetamide} + \text{NaOH} \rightarrow \text{3,4-Difluoroaniline} + \text{CH}_3\text{COONa}

  • Conditions : Aqueous NaOH (1–2M) at elevated temperatures (~80°C) .

Electrophilic Aromatic Substitution (EAS)

The difluorophenyl ring directs electrophiles to specific positions due to the electron-withdrawing effects of fluorine and the acetamide group.

Position Directing Group Influence Example Reaction
Para to FFluorine (meta/para director)Nitration, sulfonation
Ortho to NHAcetamide (strong meta director)Limited reactivity due to steric hindrance

Nitration Example :
Under mixed acid conditions (HNO₃/H₂SO₄), nitration occurs preferentially para to the fluorine atoms .

Functionalization of the Acetamide Group

The amide nitrogen can participate in alkylation or acylation under specific conditions:

Alkylation :

N-(3,4-Difluorophenyl)acetamide+R-XBaseN-Alkylated Derivative\text{N-(3,4-Difluorophenyl)acetamide} + \text{R-X} \xrightarrow{\text{Base}} \text{N-Alkylated Derivative}

  • Reagents : Alkyl halides (e.g., methyl iodide) with NaH or K₂CO₃ .

Acylation :

N-(3,4-Difluorophenyl)acetamide+RCOClN-Acylated Derivative\text{N-(3,4-Difluorophenyl)acetamide} + \text{RCOCl} \rightarrow \text{N-Acylated Derivative}

  • Conditions : Pyridine as a catalyst, room temperature .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing CO and HF .

  • Photodegradation : UV exposure leads to defluorination and acetamide cleavage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.